VU-29, chemically known as VU-29, is a synthetic compound extensively studied for its role as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [, , , , , , , ] This receptor, belonging to the G protein-coupled receptor family, is involved in various neuronal processes, making VU-29 a valuable tool in neuroscience research. [, , , , , , , ]
This compound can be classified as:
The synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide typically involves several key steps:
The molecular structure of N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide features:
N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide can participate in various chemical reactions:
The mechanism of action for N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide primarily involves its role as a positive allosteric modulator at metabotropic glutamate receptors. This modulation enhances receptor activity without directly activating them, potentially leading to increased neurotransmitter release and improved synaptic transmission.
Studies indicate that compounds within this class can effectively alter receptor conformation, thereby influencing downstream signaling pathways associated with neuroprotection and synaptic plasticity .
The physical and chemical properties of N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide include:
N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide has several scientific applications:
The synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide (CAS: 890764-36-0) leverages innovative one-pot methodologies that integrate pyrazole cyclization and subsequent acylation into a single reaction vessel. This approach centers on the Vilsmeier-Haack-Arnold formylation, where 4-chlorophenylhydrazine undergoes cyclization with substituted acetophenones (e.g., 4-alkoxyacetophenone) in the presence of POCl₃/DMF to directly yield 1H-pyrazole-4-carbaldehyde intermediates [1] [3]. These intermediates are then reacted in situ with 4-nitrobenzoyl chloride or activated esters, eliminating the need for isolation. Key advantages include: - Reaction Efficiency: Reduction of total synthesis time from 48 hours (multi-step) to <24 hours. - Yield Enhancement: Overall yields increase by 25–30% compared to stepwise isolation, attributed to minimized decomposition of reactive intermediates [6]. A critical modification involves microwave-assisted cyclization, which accelerates the formylation step from 8 hours to 30 minutes at 120°C, suppressing side products like dihydropyrazoles [6]. Solvent optimization (e.g., toluene/ethanol mixtures) further improves atom economy by facilitating azeotropic water removal during imine formation.
Traditional synthesis routes for this compound involve discrete, isolated steps: (i) pyrazole ring formation, (ii) carbaldehyde purification, (iii) amide coupling, and (iv) nitro-group introduction. Streamlined one-pot approaches demonstrably outperform these conventional methods in reproducibility and scalability [1]:
Table 1: Performance Comparison of Synthesis Routes
Parameter | Multi-Step Route | One-Pot Route |
---|---|---|
Overall Yield | 45–50% | 70–78% |
Reaction Steps | 4 | 2 |
Intermediate Purifications | 3 | 0–1 |
Scale-Up Viability | Moderate | High |
Key limitations of multi-step routes include: - Intermediate Instability: The pyrazole-4-carbaldehyde intermediate (e.g., compound 6a–g in [3]) degrades upon silica gel exposure during column purification, reducing yields by 15–20%. - Functional Group Incompatibility: Early nitro-group introduction necessitates protective group strategies (e.g., nitro reduction during cyclization), adding complexity. In contrast, one-pot protocols delay nitrobenzamide functionalization until the final step, enhancing compatibility [1] [3].
The acylation of 5-amino-1,3-diphenylpyrazole (CAS: 5356-71-8) with 4-nitrobenzoyl derivatives requires precise control to avoid N-1 or N-2 regiocompetition. Activation methods for the carboxylic acid group significantly impact yield and purity [1] [3]: - Schotten-Baumann Conditions: 4-Nitrobenzoyl chloride in biphasic toluene/NaOH systems achieves 85% acylation at the 5-amino position, but generates hydrolyzed acid impurities (5–7%). - Carbodiimide-Mediated Coupling: DCC/DMAP in THF affords >95% regioselectivity but requires rigorous anhydrous conditions and yields ureas as side products. - Mixed Anhydride Method: In situ generation of 4-nitrobenzoic anhydride using ethyl chloroformate minimizes hydrolysis, enabling 90% isolated yield at 0°C [3].
Table 2: Acylation Reagent Impact on Yield and Selectivity
Reagent System | Solvent | Yield (%) | Regioselectivity |
---|---|---|---|
4-Nitrobenzoyl chloride | Toluene/H₂O | 85 | Moderate |
DCC/HOBt | THF | 92 | High |
Ethyl chloroformate | DCM | 90 | High |
Steric and electronic effects dictate reactivity: Electron-withdrawing groups (e.g., 4-Cl on N-1 phenyl) reduce nucleophilicity of the 5-amino group, necessitating higher temperatures (80°C) but risking decarboxylation. Conversely, electron-donating groups (e.g., 4-OMe) facilitate acylation at 25°C [3].
Conventional purification of N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide intermediates relies on silica gel chromatography, generating substantial solvent waste. Sustainable alternatives include: - Crystallization Optimization: Using ethyl acetate/hexane (1:3) or aqueous ethanol recrystallization eliminates chromatography for >80% of intermediates. This reduces organic solvent consumption by 60% while maintaining >99% HPLC purity [1] [3]. - Solvent Recovery Systems: Closed-loop distillation of DMF from Vilsmeier reaction mixtures enables >90% solvent reuse in subsequent batches. - Mechanochemical Synthesis: Ball-milling 5-amino-1,3-diphenylpyrazole with 4-nitrobenzoic acid and N,N'-carbonyldiimidazole (CDI) delivers the product in 88% yield without solvents, though scalability requires further study [6].
Flow chemistry demonstrates particular promise: Continuous hydrogenation of 4-nitrobenzamide precursors over Pd/C catalysts achieves full conversion in <5 minutes residence time, replacing stoichiometric reducing agents like SnCl₂ [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7